

The Therapeutic Potential of Dicreatine Malate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

[Get Quote](#)

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of **dicreatine malate**. This document synthesizes the available scientific literature, focusing on the compound's core biochemistry, proposed mechanisms of action, and existing, albeit limited, research data. It also outlines established experimental protocols and key signaling pathways relevant to its parent compound, creatine, to guide future research endeavors.

Executive Summary

Dicreatine malate is a synthetically produced compound that combines creatine with malic acid. It is primarily marketed as a sports nutrition supplement with claims of enhanced solubility and bioavailability compared to the more extensively studied creatine monohydrate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) While the therapeutic potential of creatine is an active area of research, particularly for neurodegenerative and muscle disorders, specific, robust scientific evidence for the therapeutic applications of **dicreatine malate** is currently scarce.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This guide will therefore focus on the theoretical advantages conferred by the malate moiety, the established mechanisms of creatine, and the potential therapeutic avenues that warrant further investigation for **dicreatine malate**.

Biochemical Profile and Proposed Advantages

Dicreatine malate is comprised of two creatine molecules bound to one molecule of malic acid.[\[1\]](#) A patent for this compound suggests it may increase the bioavailability of both creatine

and malic acid and enhance the production of adenosine triphosphate (ATP) to a greater extent than creatine monohydrate.[\[13\]](#)

Table 1: Comparison of Creatine Monohydrate and **Dicreatine Malate**

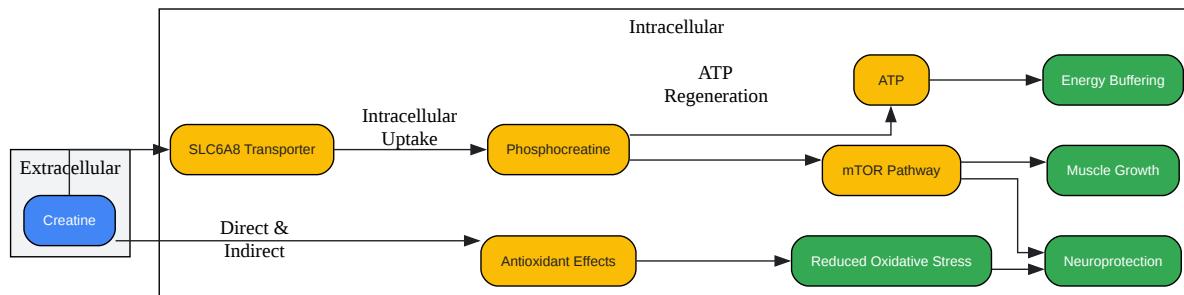
Feature	Creatine Monohydrate	Dicreatine Malate	References
Composition	One creatine molecule bound to one water molecule	Two creatine molecules bound to one malic acid molecule	[3] , [1]
Solubility	Lower solubility in water	Purported higher solubility in water	[1] , [3]
Bioavailability	Well-established bioavailability	Theoretically enhanced due to malate, but lacks extensive human studies	[13] , [2]
Gastrointestinal Side Effects	May cause discomfort in some individuals	Potentially fewer side effects due to better solubility	[4]

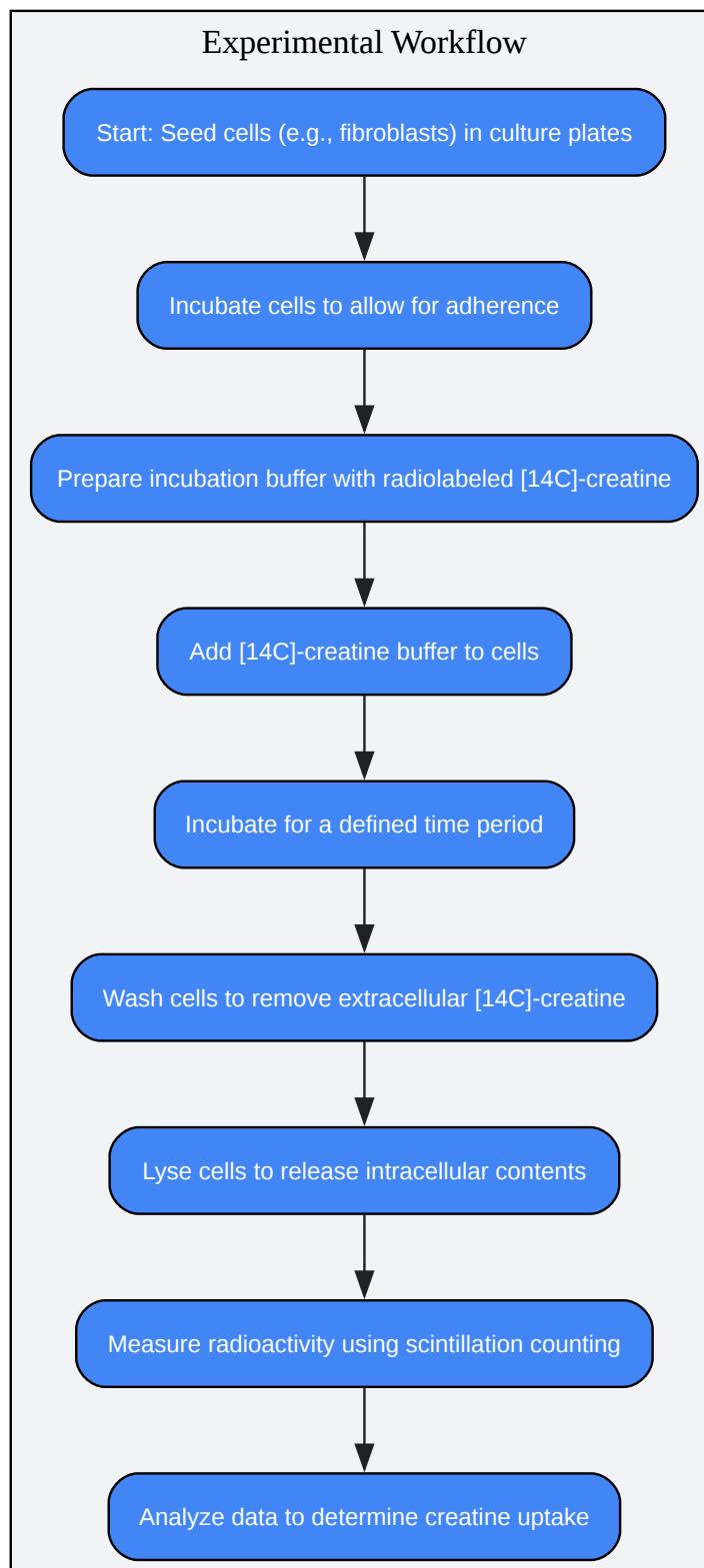
Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of **dicreatine malate** is largely extrapolated from the known effects of its constituent parts: creatine and malic acid.

Neurodegenerative Diseases

Creatine has been investigated for its neuroprotective properties, with promising results in preclinical models of Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[\[5\]](#)[\[7\]](#)[\[14\]](#) The proposed mechanisms include buffering brain energy levels, reducing oxidative stress, and inhibiting apoptosis.[\[6\]](#)[\[14\]](#) However, these benefits have not


been consistently translated to human clinical trials.[\[7\]](#)[\[15\]](#) The addition of malic acid, an intermediate in the Krebs cycle, could theoretically provide an additional energy substrate for neuronal cells, potentially synergizing with the effects of creatine.


Muscle Disorders

Creatine supplementation has been shown to increase muscle strength in various muscular dystrophies.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The primary mechanism is the enhancement of the phosphocreatine (PCr) energy shuttle, which is crucial for rapid ATP regeneration during muscle contraction.[\[16\]](#)[\[17\]](#)

Signaling Pathways Modulated by Creatine

Creatine is known to influence several key cellular signaling pathways that are critical for cell growth, survival, and metabolism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cardiffsportsnutrition.co.uk [cardiffsportsnutrition.co.uk]
- 2. fitcookie.co.uk [fitcookie.co.uk]
- 3. Creatine monohydrate or creatine malate - which form of creatine to choose? | Foodcom S.A. [foodcom.pl]
- 4. spnathletes.com [spnathletes.com]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. The potential role of creatine supplementation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Creatine for treating muscle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Creatine for treating muscle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Creatine for treating muscle disorders | Cochrane [cochrane.org]
- 11. Creatine for treating muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Creatine for treating muscle disorders - Institut de Myologie [institut-myologie.org]
- 13. US20040220263A1 - Dicreatine Malate - Google Patents [patents.google.com]
- 14. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Creatine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Therapeutic Potential of Dicreatine Malate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8822164#potential-therapeutic-applications-of-dicreatine-malate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com